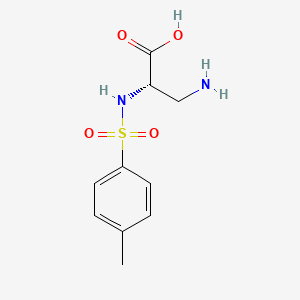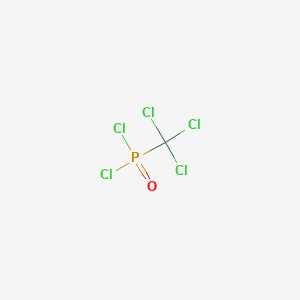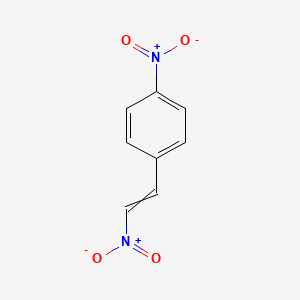
Na-Tosyl-L-a,b-diaminopropionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Na-Tosyl-L-a,b-diaminopropionic Acid is a biochemical compound primarily used in proteomics research. It is an amino acid derivative with the molecular formula C10H14N2O4S. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Na-Tosyl-L-a,b-diaminopropionic Acid typically involves the tosylation of D-alpha,beta-diaminopropionic acid. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Na-Tosyl-L-a,b-diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Na-Tosyl-L-a,b-diaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other biochemical products.
Mecanismo De Acción
The mechanism of action of Na-Tosyl-L-a,b-diaminopropionic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Nalpha-Tosyl-L-alpha,beta-diaminopropionic Acid
- Nalpha-Tosyl-D-alanine
- Nalpha-Tosyl-L-alanine
Uniqueness
Na-Tosyl-L-a,b-diaminopropionic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
NOFBBVASBDIESZ-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CN)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8809669.png)



![1H-Pyrazole-3,5-diamine, 4-[(3-chlorophenyl)azo]-](/img/structure/B8809706.png)



